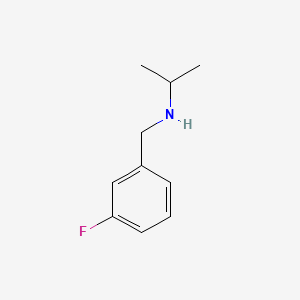

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Description

BenchChem offers high-quality Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULJUYVORLDSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238117 | |

| Record name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-87-0 | |

| Record name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, a fluorinated benzylamine of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a robust profile. The guide covers chemical identity, predicted physicochemical properties, a detailed synthetic protocol via reductive amination, and an expert analysis of its potential biological significance and safety considerations. The strategic incorporation of a fluorine atom is discussed in the context of its potential to modulate metabolic stability and target engagement, making this compound a compelling subject for further investigation.

Introduction: The Significance of Fluorinated Benzylamines in Drug Discovery

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery to enhance pharmacological properties. Fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (also known as 3-fluoro-N-isopropylbenzylamine), belongs to this important class of fluorinated compounds. While specific research on this molecule is not widely published, its structural motifs—a fluorinated phenyl ring and a secondary amine with a sterically hindering isopropyl group—suggest its potential as a scaffold in the development of novel therapeutics, particularly in the realm of neuroscience and beyond. This guide aims to provide a foundational understanding of its core properties, empowering researchers to explore its potential applications.

Chemical Identity and Nomenclature

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is a substituted benzylamine with a fluorine atom at the meta-position of the benzene ring and an isopropyl group attached to the nitrogen atom.

| Identifier | Value |

| Systematic Name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- |

| Common Name | 3-fluoro-N-isopropylbenzylamine |

| CAS Number | 90389-87-0 |

| Molecular Formula | C₁₀H₁₄FN |

| Molecular Weight | 167.23 g/mol |

| Canonical SMILES | CC(C)NCC1=CC(=CC=C1)F |

| InChI Key | Not readily available |

Physicochemical Properties: An Expert Estimation

Direct experimental data for the physicochemical properties of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- are not extensively reported. However, we can predict these properties with a high degree of confidence based on the analysis of its structural components and comparison with analogous compounds.

| Property | Predicted Value | Rationale and Comparative Analysis |

| Appearance | Colorless to pale yellow liquid | The non-fluorinated analog, N-isopropylbenzylamine, is a colorless liquid. The introduction of a single fluorine atom is unlikely to significantly alter its physical state at room temperature. |

| Boiling Point | ~210-220 °C | N-isopropylbenzylamine has a boiling point of 200 °C. The addition of a fluorine atom increases the molecular weight and polarity, which is expected to slightly raise the boiling point. |

| Melting Point | Not Applicable (liquid at STP) | Consistent with the predicted liquid state at standard temperature and pressure. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | The presence of the amine group allows for some water solubility through hydrogen bonding, but the aromatic ring and isopropyl group confer significant nonpolar character. |

| pKa (of the conjugate acid) | ~9.0 - 9.5 | The pKa of the conjugate acid of N-isopropylbenzylamine is approximately 9.7. The electron-withdrawing nature of the fluorine atom on the benzene ring is expected to slightly decrease the basicity of the amine. |

Synthesis and Purification: A Validated Approach

The most direct and widely applicable method for the synthesis of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is the reductive amination of 3-fluorobenzaldehyde with isopropylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.

Caption: Reductive amination workflow for the synthesis of the target compound.

Experimental Protocol: Reductive Amination

Materials:

-

3-Fluorobenzaldehyde

-

Isopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add isopropylamine (1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

-

Continue stirring at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplets in the range of 6.8-7.4 ppm), a singlet or doublet for the benzylic protons (~3.7 ppm), a multiplet for the methine proton of the isopropyl group (~2.8 ppm), and a doublet for the methyl protons of the isopropyl group (~1.1 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. Signals for the benzylic carbon and the carbons of the isopropyl group will also be present in the aliphatic region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 167. A prominent fragment would be the benzylic cation at m/z = 109 (C₇H₆F⁺), resulting from the cleavage of the C-N bond.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a C-N stretching band. The C-F bond will also have a characteristic stretching vibration.

Potential Biological Activity and Toxicological Profile

The biological activity of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- has not been explicitly reported. However, its structural similarity to N-isopropylbenzylamine, a compound known to have been used as a substitute for methamphetamine, suggests that it may possess some activity on the central nervous system. It is important to note that N-isopropylbenzylamine itself is reported to have limited stimulant effects and may be associated with adverse side effects.

The introduction of a fluorine atom at the meta-position of the benzene ring can have several effects on the biological profile:

-

Metabolic Stability: The strong C-F bond can block metabolic oxidation at that position, potentially increasing the half-life of the compound in vivo.

-

Receptor Binding: The electronegativity of fluorine can alter the electronic distribution of the aromatic ring, which may influence its binding affinity and selectivity for biological targets.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross the blood-brain barrier and other biological membranes.

Toxicological data for this specific compound is not available. However, related benzylamines can be skin and eye irritants. The non-fluorinated analog, N-isopropylbenzylamine, has been shown to induce toxicity in neuronal cell lines in vitro. Therefore, appropriate personal protective equipment should be used when handling this compound.

Conclusion

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- represents a molecule of significant interest for further research in medicinal chemistry. While direct experimental data is currently sparse, this guide provides a solid foundation for its synthesis, predicted properties, and potential biological relevance. The well-established reductive amination protocol offers a reliable method for its preparation, enabling further investigation into its pharmacological and toxicological profile. The insights provided herein are intended to facilitate and encourage future studies to unlock the full potential of this and other fluorinated benzylamines in the development of novel therapeutic agents.

An In-depth Technical Guide to the Physicochemical Characteristics of 3-fluoro-N-isopropylbenzylamine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical characteristics of 3-fluoro-N-isopropylbenzylamine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific fluorinated amine, this document establishes a baseline using extensively documented data for the parent compound, N-isopropylbenzylamine. It further offers expert insights into the anticipated effects of 3-fluoro substitution on key parameters such as melting point, boiling point, solubility, and acidity (pKa). Crucially, this guide furnishes detailed, field-proven experimental protocols for the precise determination of these properties, empowering researchers to generate robust and reliable data. The synthesis of 3-fluoro-N-isopropylbenzylamine via reductive amination is also discussed, providing a holistic view for its practical application in a research setting.

Introduction

N-isopropylbenzylamine and its derivatives are important secondary amines that serve as versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] The introduction of a fluorine atom onto the aromatic ring, as in 3-fluoro-N-isopropylbenzylamine, can significantly modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can influence metabolic stability, lipophilicity, and binding interactions with biological targets. A thorough understanding of the fundamental physicochemical characteristics of 3-fluoro-N-isopropylbenzylamine is therefore a prerequisite for its effective utilization in medicinal chemistry and drug discovery programs. This guide provides the foundational knowledge and practical methodologies required to characterize this compound.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This section outlines the key identifiers for 3-fluoro-N-isopropylbenzylamine.

-

IUPAC Name: N-((3-fluorophenyl)methyl)propan-2-amine

-

Synonyms: 3-fluoro-N-isopropylbenzylamine

-

Molecular Formula: C₁₀H₁₄FN

-

Molecular Weight: 167.22 g/mol

-

CAS Number: Not assigned. The non-fluorinated parent compound, N-isopropylbenzylamine, is registered under CAS Number 102-97-6.[2][3]

References

An In-depth Technical Guide to N-(3-(Trifluoromethyl)benzyl)propan-2-amine (CAS Number: 90390-08-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-(Trifluoromethyl)benzyl)propan-2-amine, identified by CAS number 90390-08-2, is a secondary amine that holds significant potential within the realms of medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group on the benzyl ring is a key structural feature, known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol based on reductive amination, and a discussion of its potential applications in drug development, underpinned by the strategic importance of trifluoromethylated compounds. Additionally, this document outlines essential safety and handling procedures pertinent to its chemical class.

Chemical Identity and Physicochemical Properties

N-(3-(Trifluoromethyl)benzyl)propan-2-amine is a fluorinated benzylamine derivative. Its core structure consists of an isopropyl group attached to the nitrogen atom of a benzylamine, with a trifluoromethyl substituent at the meta-position of the phenyl ring.

Table 1: Chemical and Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 90390-08-2 | |

| IUPAC Name | N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine | |

| Synonyms | Isopropyl-(3-trifluoromethyl-benzyl)-amine | |

| Molecular Formula | C11H14F3N | |

| Molecular Weight | 217.23 g/mol | |

| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Based on similar N-benzylamines. |

| Boiling Point | Not explicitly reported. Estimated to be in the range of 220-240 °C. | Inferred from structurally related compounds. |

| Melting Point | Not explicitly reported. | |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water is anticipated.[6] | General property of secondary amines. |

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of N-(3-(Trifluoromethyl)benzyl)propan-2-amine is reductive amination .[7][8][9] This versatile reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its in-situ reduction to the corresponding secondary amine.

Reaction Scheme

The synthesis proceeds by reacting 3-(trifluoromethyl)benzaldehyde with isopropylamine to form an intermediate imine, which is then reduced using a suitable reducing agent.

Caption: Reductive amination workflow for the synthesis of N-(3-(Trifluoromethyl)benzyl)propan-2-amine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

-

3-(Trifluoromethyl)benzaldehyde

-

Isopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium borohydride (NaBH4)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-(trifluoromethyl)benzaldehyde (1.0 eq) and dichloromethane (DCM).

-

Imine Formation: Add isopropylamine (1.1-1.5 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in DCM. Slowly add this slurry to the reaction mixture. Alternatively, if using sodium borohydride, the reaction is typically run in methanol, and the borohydride is added portion-wise at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.

Mechanistic Insights

The reaction proceeds through the nucleophilic attack of the isopropylamine on the carbonyl carbon of 3-(trifluoromethyl)benzaldehyde, followed by dehydration to form the imine intermediate. The hydride from the reducing agent then attacks the electrophilic carbon of the imine, yielding the final secondary amine product. The choice of a mild reducing agent like sodium triacetoxyborohydride is often preferred as it does not readily reduce the starting aldehyde.

Potential Applications in Drug Discovery

The trifluoromethyl group is a privileged moiety in medicinal chemistry due to its unique properties that can significantly enhance the drug-like characteristics of a molecule.[1][2][3][4][5]

Role of the Trifluoromethyl Group

-

Increased Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer in-vivo half-life of a drug candidate.[1][10]

-

Enhanced Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3]

-

Modulation of pKa: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby amine groups, affecting their ionization state at physiological pH and influencing drug-receptor interactions.[10]

-

Improved Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, such as dipole-dipole and hydrophobic interactions, potentially increasing the potency of a drug candidate.[1]

Therapeutic Areas of Interest

While specific biological activities for N-(3-(Trifluoromethyl)benzyl)propan-2-amine are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic applications. Benzylamine derivatives have been explored for their potential as:

-

Antimycobacterial agents [11]

-

Antiproliferative agents in cancer research[12]

-

Antiprotozoal agents for diseases like leishmaniasis[13]

The presence of the trifluoromethyl group suggests that this compound could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents in these and other areas.

Analytical Characterization

Standard analytical techniques can be employed to confirm the identity and purity of N-(3-(Trifluoromethyl)benzyl)propan-2-amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the aromatic protons, the benzylic methylene protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

-

¹³C NMR: Resonances for the aromatic carbons (including the carbon attached to the CF3 group, which would show a characteristic quartet), the benzylic carbon, and the carbons of the isopropyl group would be observed.

-

¹⁹F NMR: A singlet corresponding to the CF3 group would be expected.

-

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would reveal the molecular ion peak and characteristic fragmentation patterns. The fragmentation may involve cleavage of the C-N bond and loss of the isopropyl group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C-F stretching would be present.

Safety and Handling

As with all laboratory chemicals, N-(3-(Trifluoromethyl)benzyl)propan-2-amine should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[14][15]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[16]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

-

Inhalation: Move the person to fresh air.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[14]

Conclusion

N-(3-(Trifluoromethyl)benzyl)propan-2-amine is a compound of significant interest for chemical synthesis and drug discovery. Its synthesis via reductive amination is a robust and scalable method. The presence of the trifluoromethyl group imparts desirable physicochemical properties that are highly sought after in the development of new therapeutic agents. While further research is needed to fully elucidate its specific biological activities, its structural characteristics make it a promising building block for the creation of novel drug candidates with potentially improved efficacy and pharmacokinetic profiles. Proper handling and safety precautions are essential when working with this and related amine compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. scilit.com [scilit.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. The MSDS HyperGlossary: Amine [ilpi.com]

- 7. benchchem.com [benchchem.com]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 9. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 10. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 12. Buy N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine [smolecule.com]

- 13. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. diplomatacomercial.com [diplomatacomercial.com]

- 16. assets.greenbook.net [assets.greenbook.net]

An In-Depth Technical Guide to 3-Fluoro-N-isopropylbenzylamine: Nomenclature, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-N-isopropylbenzylamine is a fluorinated derivative of N-isopropylbenzylamine, a compound that has garnered attention in various fields of chemical research. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's physicochemical and biological properties, making it a compound of interest for medicinal chemistry and materials science. This guide provides a comprehensive overview of 3-fluoro-N-isopropylbenzylamine, focusing on its chemical identity, properties, synthesis, and potential applications relevant to research and development.

Part 1: Nomenclature and Chemical Identity

Correctly identifying a chemical compound is fundamental for scientific communication and research. This section details the IUPAC name, synonyms, and key identifiers for 3-fluoro-N-isopropylbenzylamine.

IUPAC Name

Based on the principles of chemical nomenclature, the systematic and preferred IUPAC name for 3-fluoro-N-isopropylbenzylamine is N-(3-fluorobenzyl)propan-2-amine . This name designates the propan-2-amine as the parent structure with a 3-fluorobenzyl group attached to the nitrogen atom.

An alternative, though less common, IUPAC name is 1-(3-fluorophenyl)-N-(propan-2-yl)methanamine . In this construction, methanamine is considered the parent, substituted with a 3-fluorophenyl group at the carbon and a propan-2-yl (isopropyl) group at the nitrogen.

Synonyms

In scientific literature and chemical databases, this compound may be referred to by several synonyms, including:

-

3-Fluoro-N-isopropylbenzylamine

-

N-Isopropyl-3-fluorobenzylamine

-

1-(3-Fluorophenyl)-N-isopropylmethanamine

Chemical Identifiers

For unambiguous identification, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 90389-87-0 |

| Molecular Formula | C₁₀H₁₄FN |

| Molecular Weight | 167.22 g/mol |

| Canonical SMILES | CC(C)NCC1=CC(=CC=C1)F |

| InChI Key | Information not readily available |

Part 2: Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of a compound is essential for its purification, characterization, and application. While experimentally determined data for this specific compound is not widely published, properties can be predicted and are analogous to similar structures.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Boiling Point | ~200-220 °C |

| Density | ~0.9-1.0 g/cm³ |

| LogP | ~2.5-3.0 |

| pKa (of the amine) | ~9.5-10.5 |

Note: These values are estimations and should be confirmed experimentally.

Spectroscopic Data Interpretation

Spectroscopic analysis is critical for confirming the structure of a synthesized compound. Below is a predicted interpretation of the expected spectra for N-(3-fluorobenzyl)propan-2-amine.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (4H): A complex multiplet pattern in the range of δ 6.8-7.4 ppm, characteristic of a 1,3-disubstituted benzene ring. The fluorine atom will cause additional splitting.

-

Benzyl CH₂ (2H): A singlet or a doublet (if coupled to the N-H proton) around δ 3.7-3.9 ppm.

-

Isopropyl CH (1H): A septet around δ 2.8-3.0 ppm, split by the six methyl protons.

-

Isopropyl CH₃ (6H): A doublet around δ 1.0-1.2 ppm, split by the isopropyl CH proton.

-

Amine N-H (1H): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.

-

Benzyl CH₂ (1C): A signal around δ 50-55 ppm.

-

Isopropyl CH (1C): A signal around δ 48-52 ppm.

-

Isopropyl CH₃ (2C): A signal around δ 22-25 ppm.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 167, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of an isopropyl group (m/z = 124) and the formation of the 3-fluorobenzyl cation (m/z = 109).

Part 3: Synthesis Methodology

The most common and efficient method for the synthesis of N-(3-fluorobenzyl)propan-2-amine is through reductive amination . This two-step, one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the corresponding secondary amine.

Reaction Principle

The synthesis proceeds via the reaction of 3-fluorobenzaldehyde with isopropylamine to form an N-(3-fluorobenzylidene)propan-2-imine intermediate. This imine is then reduced in situ using a suitable reducing agent.

Experimental Protocol: Reductive Amination

Materials:

-

3-Fluorobenzaldehyde

-

Isopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorobenzaldehyde (1.0 equivalent) in dichloromethane.

-

Imine Formation: Add isopropylamine (1.1-1.2 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes. The formation of the imine can be monitored by TLC or GC-MS.

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 10-15 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-fluorobenzyl)propan-2-amine.

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent for imines in the presence of aldehydes. Sodium borohydride can also be used, but it is a stronger reducing agent and may reduce the starting aldehyde if the imine formation is not complete.

-

Solvent Selection: Dichloromethane is a common choice as it is a good solvent for the reactants and does not interfere with the reaction. Other aprotic solvents like tetrahydrofuran (THF) or 1,2-dichloroethane (DCE) can also be employed.

-

Stoichiometry: A slight excess of the amine and reducing agent is used to ensure the complete conversion of the limiting aldehyde.

Workflow Diagram

Caption: Reductive amination workflow for the synthesis of N-(3-fluorobenzyl)propan-2-amine.

Part 4: Potential Applications in Research and Drug Development

While specific applications of 3-fluoro-N-isopropylbenzylamine are not extensively documented, its structural motifs suggest several areas of potential utility for researchers.

Building Block in Medicinal Chemistry

The secondary amine functionality and the fluorinated phenyl ring make this compound a valuable scaffold for the synthesis of more complex molecules. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets through favorable electrostatic interactions, and increase lipophilicity, which can aid in crossing biological membranes.

Precursor for Biologically Active Compounds

N-isopropylbenzylamine derivatives have been explored for various biological activities. The introduction of a fluorine atom could modulate these activities, leading to the development of novel therapeutic agents. Potential areas of investigation include:

-

Neurological Disorders: The benzylamine scaffold is present in many centrally acting drugs.

-

Antimicrobial Agents: Fluorinated compounds have shown promise as antimicrobial agents.

-

Enzyme Inhibitors: The structure could be modified to target specific enzyme active sites.

Tool Compound in Chemical Biology

As a well-defined small molecule, 3-fluoro-N-isopropylbenzylamine can be used as a tool compound to probe biological systems. Its fluorinated nature also allows for the potential use in ¹⁹F NMR studies to investigate its interactions with biomolecules.

Part 5: Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-fluoro-N-isopropylbenzylamine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood.

Conclusion

3-Fluoro-N-isopropylbenzylamine, with the IUPAC name N-(3-fluorobenzyl)propan-2-amine, is a fluorinated secondary amine with potential as a versatile building block in medicinal chemistry and other areas of chemical research. Its synthesis is readily achievable through reductive amination. Further investigation into its biological activities and applications is warranted to fully explore its potential in drug discovery and development.

A Technical Guide to the Solubility Profile of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Abstract: This technical guide provides a comprehensive analysis of the predicted solubility profile of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, an organic compound of interest to researchers in pharmaceutical development and synthetic chemistry. In the absence of extensive published experimental data, this document leverages fundamental principles of physical chemistry, structure-property relationships, and data from analogous compounds to construct a predictive model of its behavior in various organic solvents. The guide further outlines robust, field-proven methodologies for the experimental determination of solubility, ensuring that researchers are equipped with both a theoretical framework and practical protocols for validation. This work is intended to serve as an essential resource for scientists involved in formulation, process chemistry, and analytical method development.

Executive Summary: Predicting Solubility from First Principles

Understanding the solubility of a chemical entity is a cornerstone of its development and application. For Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, a precise solubility profile is critical for everything from choosing an appropriate reaction solvent to designing a viable formulation for preclinical studies. This guide navigates the solubility landscape of this molecule by first dissecting its structural and physicochemical characteristics.

The molecule's architecture—a moderately lipophilic fluorinated benzene ring coupled with a basic secondary amine—suggests a nuanced interaction with different solvent classes. We predict it to be a compound with broad solubility in most organic solvents, ranging from nonpolar hydrocarbons to polar protic systems, but with limited miscibility in neutral aqueous media. The presence of the basic nitrogen atom is a key feature, allowing for a dramatic increase in aqueous solubility under acidic conditions through salt formation. This guide provides the theoretical basis for these predictions and the experimental steps required to confirm them.

Physicochemical Characterization: A Structural Approach

The solubility of a compound is intrinsically linked to its physical and chemical properties. By examining the structure of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, we can infer its key characteristics.

Chemical Identity:

-

Systematic Name: Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

-

Common Name: 3-Fluoro-N-isopropylbenzylamine

-

CAS Number: 90389-87-0[1]

-

Molecular Formula: C₁₀H₁₄FN[1]

-

Molecular Weight: 167.22 g/mol

The structure consists of three key regions:

-

The Aromatic Core: A benzene ring substituted with a fluorine atom. The C-F bond is polar, but the fluorine atom also increases the lipophilicity of the aromatic ring.

-

The Alkyl Substituents: A flexible benzyl group and an isopropyl group, both of which are nonpolar and contribute to the molecule's overall lipophilicity.

-

The Polar Functional Group: A secondary amine (-NH-) group, which can act as a hydrogen bond acceptor and is a weak base.

This combination of polar and nonpolar features results in a molecule of moderate overall polarity.

| Property | Predicted Value | Rationale & Commentary |

| Physical State | Liquid or Low-Melting Solid | The non-fluorinated analog, N-Isopropylbenzylamine (CAS 102-97-6), is a liquid at room temperature with a boiling point of 200 °C.[2] The addition of fluorine may slightly increase the melting point, but it is expected to remain a liquid or a solid with a low melting point. |

| XLogP3 (Lipophilicity) | ~2.5 - 2.8 | The non-fluorinated analog has a calculated XLogP3 of 2.3.[3] Fluorine substitution on an aromatic ring generally increases lipophilicity. For comparison, the related 3-(trifluoromethyl) analog has a predicted XLogP3 of 3.3.[4] A value in this range indicates a preference for nonpolar environments over aqueous ones. |

| pKa (Basicity) | ~9.5 | The secondary amine is basic. The pKa of the non-fluorinated analog is predicted to be ~9.77.[2] The fluorine atom at the meta-position acts as an electron-withdrawing group, which reduces the electron density on the nitrogen, thereby decreasing its basicity and lowering the pKa slightly. |

Theoretical Solubility Profile: Applying "Like Dissolves Like"

The guiding principle for predicting solubility is that a solute will dissolve best in a solvent that shares similar intermolecular forces.[5] For Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, its mixed polarity allows for a broad range of interactions.

| Solvent Class | Representative Solvents | Predicted Solubility | Dominant Solute-Solvent Interactions |

| Nonpolar | Hexane, Toluene, Cyclohexane | Good to Moderate | The nonpolar benzene ring and isopropyl group will interact favorably with nonpolar solvents via London dispersion forces. Solubility is expected to be higher in aromatic solvents like toluene due to potential π-π stacking interactions with the solute's benzene ring. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents possess significant dipole moments that can interact with the polar C-F bond and the amine group of the solute. The non-fluorinated analog is known to be soluble in acetone.[6] This class of solvents is often an excellent choice for dissolving compounds of intermediate polarity. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding. The nitrogen atom of the solute's amine group can act as a hydrogen bond acceptor from the solvent's hydroxyl group. The alkyl portions of the alcohols are also compatible with the nonpolar regions of the solute. The non-fluorinated analog is soluble in methanol.[6] |

| Aqueous (Neutral) | Water (pH ~7) | Very Low | The molecule's significant nonpolar character and predicted lipophilicity (XLogP3 > 2.5) suggest it will be largely immiscible with water. While the amine group provides some polarity, it is insufficient to overcome the hydrophobicity of the rest of the molecule. The non-fluorinated analog has limited water solubility.[6][7] |

| Aqueous (Acidic) | 5% Hydrochloric Acid | High | In the presence of acid, the basic secondary amine will be protonated to form an ammonium salt (hydrochloride). This ionic salt is significantly more polar than the free base, leading to a dramatic increase in aqueous solubility due to strong ion-dipole interactions with water molecules. |

Experimental Verification: Protocols for Accurate Solubility Determination

While theoretical predictions are invaluable for initial guidance, they must be validated by empirical data. The following protocols describe robust methods for determining solubility in a research setting, adhering to Good Laboratory Practice (GLP) principles to ensure data integrity.

Protocol 1: Rapid Qualitative Solubility Screening

This method provides a quick assessment of solubility across a range of solvents, ideal for initial solvent selection for reactions or chromatography.

Methodology:

-

Preparation: Label a series of small, clean test tubes (e.g., 13x100 mm) with the names of the selected solvents.

-

Solute Addition: Add approximately 10-20 mg of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- to each test tube.

-

Solvent Titration: To the first tube, add the corresponding solvent dropwise (e.g., 0.1 mL at a time) from a graduated pipette.

-

Mixing: After each addition, vortex the tube for 30 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a contrasting background. A clear, single-phase solution indicates solubility. The presence of undissolved material or a cloudy suspension indicates insolubility or partial solubility.

-

Classification: Record the results. A common classification is:

-

Soluble: Dissolves completely in <1 mL of solvent.

-

Slightly Soluble: Requires 1-3 mL of solvent for complete dissolution.

-

Insoluble: Does not dissolve completely even after adding 3 mL of solvent.

-

-

Repeat: Repeat steps 3-6 for each selected solvent.

Protocol 2: Quantitative Solubility by the Shake-Flask Method

This is the gold-standard equilibrium method for determining the precise solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of the compound to a series of glass vials, ensuring a visible amount of undissolved solid or liquid will remain.

-

Solvent Addition: Add a precisely known volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker or orbital incubator (e.g., at 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solute to settle.

-

Sampling: Carefully withdraw an aliquot of the clear, supernatant solution using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Quantify the concentration of the solute in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC).

-

Calculation: Calculate the original solubility in units of mg/mL or mol/L, accounting for the dilution factor.

Visualizing Workflows and Concepts

Diagrams provide a clear, at-a-glance understanding of complex processes and principles.

Figure 1: Workflow for the quantitative shake-flask solubility determination method.

Figure 2: Conceptual diagram of "Like Dissolves Like" for the target compound.

Conclusion and Recommendations

This guide establishes a theoretically grounded, predictive solubility profile for Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- . The analysis of its molecular structure indicates a compound of moderate polarity and significant lipophilicity.

Key Predictions:

-

High solubility is expected in a broad range of common organic solvents, including alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane).

-

Good solubility is anticipated in nonpolar aromatic (toluene) and aliphatic (hexane) solvents.

-

Very low solubility is predicted for neutral aqueous solutions (water).

-

High solubility in aqueous solutions can be achieved by adding acid (e.g., HCl) to form the corresponding highly polar hydrochloride salt.

For researchers, it is recommended to begin with the rapid qualitative screening protocol across a diverse set of solvents to quickly validate these predictions. For applications requiring precise data, such as formulation development or physicochemical database creation, the quantitative shake-flask method is essential. This predictive guide, coupled with the provided experimental workflows, offers a robust framework for efficiently and accurately characterizing the solubility of this compound.

References

- 1. Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | 90389-87-0 | Benchchem [benchchem.com]

- 2. N-Isopropylbenzylamine CAS#: 102-97-6 [m.chemicalbook.com]

- 3. Isopropylbenzylamine | C10H15N | CID 66024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. CAS 102-97-6: Isopropylbenzylamine | CymitQuimica [cymitquimica.com]

A Methodological Guide to the Spectroscopic Characterization of 3-fluoro-N-isopropylbenzylamine

Introduction: The Importance of Spectroscopic Characterization

In the synthesis of novel organic compounds, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a detailed "fingerprint" of a molecule, revealing its atomic connectivity, functional groups, and overall structure. For a compound like 3-fluoro-N-isopropylbenzylamine, which contains multiple key structural motifs—a substituted aromatic ring, a secondary amine, and an isopropyl group—a multi-pronged analytical approach using NMR, IR, and MS is essential for complete characterization.

This guide will walk through the theoretical basis and practical application of each of these techniques for the analysis of 3-fluoro-N-isopropylbenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will consider both ¹H and ¹³C NMR.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified 3-fluoro-N-isopropylbenzylamine sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Shim the magnetic field to ensure homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Predicted ¹H NMR Spectrum of 3-fluoro-N-isopropylbenzylamine

Based on the analysis of related compounds, the following ¹H NMR spectral data is predicted for 3-fluoro-N-isopropylbenzylamine in CDCl₃.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.1 | Doublet | 6H | -CH(CH ₃)₂ | The two methyl groups of the isopropyl moiety are equivalent and split by the adjacent methine proton. |

| ~1.5 | Broad Singlet | 1H | -NH - | The amine proton is typically a broad singlet and its chemical shift can vary with concentration and temperature. |

| ~2.8 | Septet | 1H | -CH (CH₃)₂ | The methine proton of the isopropyl group is split into a septet by the six neighboring methyl protons. |

| ~3.8 | Singlet | 2H | Ar-CH ₂-NH- | The benzylic protons are adjacent to the nitrogen and are expected to appear as a singlet. |

| ~6.9-7.3 | Multiplet | 4H | Aromatic Protons | The protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. |

Predicted ¹³C NMR Spectrum of 3-fluoro-N-isopropylbenzylamine

The predicted ¹³C NMR spectrum is as follows:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~23 | -CH(C H₃)₂ | The isopropyl methyl carbons. |

| ~49 | -C H(CH₃)₂ | The isopropyl methine carbon. |

| ~54 | Ar-C H₂-NH- | The benzylic carbon. |

| ~113-130 | Aromatic C -H | Aromatic carbons bonded to hydrogen. The carbon attached to fluorine will show a large C-F coupling constant. |

| ~140-145 | Aromatic C -NH₂ | The aromatic carbon attached to the benzyl group. |

| ~161-164 | Aromatic C -F | The aromatic carbon directly bonded to the fluorine atom, which will be significantly deshielded and show a large C-F coupling constant. |

NMR Workflow Diagram

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid 3-fluoro-N-isopropylbenzylamine sample directly onto the ATR crystal.

-

Alternatively, if the sample is a solid salt (e.g., hydrochloride), press a small amount firmly onto the crystal.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Predicted IR Absorption Bands for 3-fluoro-N-isopropylbenzylamine

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3400 (weak, sharp) | N-H stretch | Secondary Amine |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2850-2970 | C-H stretch | Aliphatic (isopropyl and benzylic) |

| ~1600, ~1450-1500 | C=C stretch | Aromatic Ring |

| ~1250-1350 | C-N stretch | Amine |

| ~1100-1200 | C-F stretch | Aryl Fluoride |

IR Spectroscopy Workflow Diagram

Caption: Workflow for acquiring and analyzing an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Ionization:

-

Electrospray ionization (ESI) is a common method for this type of molecule, as it is a soft ionization technique that typically keeps the molecular ion intact.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

To obtain further structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Predicted Mass Spectrum of 3-fluoro-N-isopropylbenzylamine

-

Molecular Weight: 167.23 g/mol

-

[M+H]⁺ (Parent Ion): m/z 168.2

-

Predicted Fragment Ions (from MS/MS of m/z 168.2):

Mass Spectrometry Workflow Diagram

Caption: General workflow for structural confirmation by ESI-MS and MS/MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and necessary toolkit for the unambiguous characterization of 3-fluoro-N-isopropylbenzylamine. While experimental data for this specific molecule is not widely published, the principles and predictive analyses outlined in this guide, based on well-understood spectroscopic trends and data from analogous structures, provide a solid foundation for any researcher undertaking its synthesis and characterization. Each technique offers a unique and complementary piece of the structural puzzle, and together they enable the rigorous scientific validation required in modern chemical research.

References

A Technical Guide to the Potential Research Applications of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

A Forward-Looking Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the potential research applications of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, a compound for which there is currently a lack of published scientific literature. The proposed applications and experimental protocols are based on the known biological activities of its parent compound, N-isopropylbenzylamine, and established principles of medicinal chemistry. All proposed research should be conducted with appropriate safety precautions and ethical oversight.

Executive Summary

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, represents a novel chemical entity with unexplored potential in neuropharmacology and toxicology. While direct research on this compound is not yet available, a comprehensive analysis of its structural analog, N-isopropylbenzylamine, provides a strong foundation for predicting its biological activities and guiding future research. N-isopropylbenzylamine is known for its history as a methamphetamine adulterant and has been shown to possess psychoactive properties and a unique toxicity profile.[1][2][3] This guide synthesizes the existing knowledge on N-isopropylbenzylamine and leverages the principles of fluorine substitution in drug design to outline promising research avenues for its 3-fluoro derivative. We will explore its potential as a novel monoamine transporter ligand, a tool for studying neurotoxicity, and a candidate for drug metabolism and pharmacokinetic studies. Detailed, actionable experimental protocols are provided to empower researchers to investigate these possibilities.

The Parent Compound: N-isopropylbenzylamine

A thorough understanding of N-isopropylbenzylamine is crucial for predicting the properties of its fluorinated analog.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | N-isopropylbenzylamine | [4][5] |

| Synonyms | Benzenemethanamine, N-(1-methylethyl)- | [4][5] |

| CAS Number | 102-97-6 | [4][5] |

| Molecular Formula | C10H15N | [4][5] |

| Molecular Weight | 149.23 g/mol | [4] |

| Appearance | Colorless clear liquid | [5] |

| Boiling Point | 200 °C | [5] |

Synthesis of N-isopropylbenzylamine

N-isopropylbenzylamine is typically synthesized via reductive amination of benzaldehyde with isopropylamine, followed by reduction of the intermediate imine.

Protocol 1: Reductive Amination Synthesis of N-isopropylbenzylamine

-

Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and isopropylamine (1.2 equivalents) in a suitable solvent such as methanol or ethanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-benzylidenepropan-2-amine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise while monitoring the temperature.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours. Quench the reaction by slowly adding water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

References

- 1. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 4. Benzenemethanamine, N-(1-methylethyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. echemi.com [echemi.com]

The Double-Edged Sword: A Toxicological Profile of Fluorinated Benzylamine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into benzylamine scaffolds has become a cornerstone of modern medicinal chemistry, lauded for its ability to enhance metabolic stability, binding affinity, and overall pharmacological profiles. However, the very properties that make fluorine an asset can also introduce complex toxicological liabilities. This guide provides a comprehensive analysis of the toxicological profile of fluorinated benzylamine derivatives, moving beyond a simple checklist of adverse effects to explore the underlying mechanistic principles. We will delve into the intricate interplay between fluorine's position, metabolic pathways mediated by cytochrome P450 enzymes, and the resulting toxicological endpoints, including hepatotoxicity, neurotoxicity, and cardiotoxicity. This document is intended to serve as a technical resource for researchers in drug discovery and development, offering field-proven insights and detailed experimental protocols to enable a proactive, safety-conscious approach to the design and evaluation of this important class of compounds.

Introduction: The Fluorine Advantage and the Toxicological Imperative

Fluorine's unique physicochemical properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—have made it a "magic element" in drug design.[1][2] When applied to the versatile benzylamine framework, a common pharmacophore in numerous bioactive molecules, fluorination can effectively block sites of metabolism, modulate pKa to improve cell permeability, and alter conformation to enhance target engagement.[3][4] This has led to the development of fluorinated benzylamine derivatives across a wide range of therapeutic areas.

However, the metabolic inertness often sought with fluorination is not absolute. The biotransformation of these compounds can lead to the formation of reactive metabolites, liberation of fluoride ions, or unexpected off-target activities, presenting significant safety challenges.[3][4] A thorough understanding of the toxicological profile is therefore not just a regulatory hurdle, but a fundamental aspect of rational drug design. This guide will provide the foundational knowledge and practical methodologies to navigate the complexities of fluorinated benzylamine toxicology.

Metabolic Fates: The Central Role of Cytochrome P450

The liver is the primary site of metabolism for most xenobiotics, and fluorinated benzylamines are no exception. The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in their biotransformation.[5][6] Understanding how fluorine substitution influences CYP-mediated metabolism is critical to predicting potential toxicities.

Fluorine as a Metabolic Blocker

One of the primary reasons for incorporating fluorine is to block metabolic "soft spots." Replacing a hydrogen atom with a fluorine atom at a site susceptible to CYP-mediated oxidation can significantly increase a compound's half-life.[7] This is due to the high strength of the C-F bond, making it more resistant to cleavage than a C-H bond.[3]

Metabolic Activation and Reactive Intermediates

Despite the strength of the C-F bond, metabolism can still occur at or near the site of fluorination, sometimes leading to toxic outcomes.[7] For instance, metabolism at a carbon adjacent to a fluorinated carbon can lead to the elimination of hydrogen fluoride and the formation of a reactive aldehyde or ketone.[7] Furthermore, some fluorinated compounds can be metabolized to toxic products like fluoroacetic acid, which can disrupt the Krebs cycle.[3]

The position of the fluorine atom on the benzyl ring (ortho, meta, para) can significantly influence the metabolic profile.[8][9] While specific metabolism data for fluorobenzylamine isomers is limited, studies on analogous compounds like fluorofentanyl show that the position of fluorine affects the degree of formation of various metabolites.[8] N-dealkylation and hydroxylation are common metabolic pathways for fentanyl analogues, and the major in vitro metabolite is often the N-dealkylated product.[8]

Diagram: Generalized Metabolic Pathways

References

- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 2. Fluoropyrimidine-Associated Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

- 5. optibrium.com [optibrium.com]

- 6. mdpi.com [mdpi.com]

- 7. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

synthesis of "Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-" from 3-fluorobenzaldehyde

<

Introduction

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, also known as N-isopropyl-3-fluorobenzylamine, is a substituted benzylamine that serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making fluorinated building blocks like this one of particular interest in drug discovery.[1]

This application note provides a comprehensive and robust protocol for the synthesis of this target compound via a one-pot reductive amination of 3-fluorobenzaldehyde with isopropylamine. Reductive amination is a cornerstone of C-N bond formation in medicinal chemistry, valued for its efficiency and control over the degree of alkylation.[2][3] This method proceeds through the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine.[4][5] We will be utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, a choice predicated on its mild nature and remarkable selectivity for imines and iminium ions over carbonyl compounds.[6][7][8] This selectivity obviates the need for the isolation of the often-unstable imine intermediate, streamlining the synthetic process.[9]

Reaction Scheme

Caption: Overall synthetic route to the target compound.

Materials and Methods

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 3-Fluorobenzaldehyde | ≥97% | Sigma-Aldrich | Store under inert gas.[10] |

| Isopropylamine | ≥99% | Sigma-Aldrich | Highly flammable and corrosive.[11] |

| Sodium Triacetoxyborohydride | 95% | Sigma-Aldrich | Water-reactive; handle under inert gas.[12][13] |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Scientific | |

| Anhydrous Sodium Sulfate | ACS Reagent | Fisher Scientific | |

| Diethyl Ether | ACS Reagent | Fisher Scientific | For extraction. |

| Hexanes | ACS Reagent | Fisher Scientific | For chromatography. |

| Ethyl Acetate | ACS Reagent | Fisher Scientific | For chromatography. |

| Round-bottom flask | Appropriate size for the reaction scale. | ||

| Magnetic stirrer and stir bar | |||

| Syringes and needles | For liquid transfers. | ||

| Separatory funnel | |||

| Rotary evaporator | |||

| Flash chromatography system | |||

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |

Safety Precautions

-

3-Fluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation.[10][14]

-

Isopropylamine: Extremely flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.[11][15][16]

-

Sodium Triacetoxyborohydride: In contact with water, releases flammable gases. Causes serious eye damage and skin irritation.[12][13][17][18]

-

Dichloromethane (DCM): Suspected of causing cancer. Handle in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling these chemicals.[12] All manipulations should be performed in a well-ventilated chemical fume hood.[19] An eyewash station and safety shower should be readily accessible.[12]

Experimental Protocol

This protocol is for a 10 mmol scale reaction.

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzaldehyde (1.24 g, 10.0 mmol, 1.0 equiv.).

-

Solvent and Amine Addition: Dissolve the aldehyde in 40 mL of anhydrous dichloromethane (DCM). To this solution, add isopropylamine (0.71 g, 1.0 mL, 12.0 mmol, 1.2 equiv.) dropwise via syringe at room temperature. Stir the resulting solution for 20-30 minutes to facilitate imine formation.

-

Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) to the stirring solution. Note: The addition may cause a slight exotherm. The mixture will become a slurry.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexanes. The starting aldehyde is UV active, and the product amine can be visualized with a potassium permanganate stain. The reaction is typically complete within 2-4 hours.

-

Workup - Quenching: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), carefully quench the reaction by the slow addition of 30 mL of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (hydrogen) will occur.[20][21]

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.[22]

-

Workup - Washing and Drying: Combine the organic extracts and wash them with 30 mL of brine. Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[23]

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- as a colorless to pale yellow oil.

Mechanism of Reductive Amination

The reductive amination process occurs in two main stages within the same pot:

-

Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (isopropylamine) on the electrophilic carbonyl carbon of the 3-fluorobenzaldehyde.[4] This forms a hemiaminal (or carbinolamine) intermediate.[5] Under the reaction conditions, this intermediate readily dehydrates to form an imine.

-

Reduction of the Imine: The sodium triacetoxyborohydride then selectively reduces the C=N double bond of the imine. The hydride (H⁻) from the borohydride complex attacks the electrophilic carbon of the imine, and subsequent workup protonates the nitrogen to yield the final secondary amine product.[24] The steric bulk and reduced reactivity of NaBH(OAc)₃ prevent it from significantly reducing the starting aldehyde, which is a key advantage of this reagent.[25]

Caption: Simplified mechanism of reductive amination.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield or Incomplete Reaction | Inactive reducing agent. | Sodium triacetoxyborohydride is moisture-sensitive.[18] Ensure it is handled under dry, inert conditions and use a freshly opened bottle if possible. |

| Impure starting aldehyde. | 3-Fluorobenzaldehyde can oxidize to 3-fluorobenzoic acid upon storage.[26] The acid can neutralize the amine and inhibit the reaction.[27] Purify the aldehyde by distillation if necessary. | |

| Insufficient reaction time. | While typically fast, some substrate combinations may require longer reaction times. Monitor by TLC until the starting material is consumed. | |

| Formation of Side Products | Over-alkylation (formation of tertiary amine). | This is less common with reductive amination compared to direct alkylation.[8] Ensure the stoichiometry is correct and avoid a large excess of the aldehyde. |

| Reduction of the starting aldehyde. | Unlikely with NaBH(OAc)₃. If this is observed, it may indicate a contaminated or incorrect reducing agent was used. |

Conclusion

The one-pot reductive amination using sodium triacetoxyborohydride is a highly effective and reliable method for the synthesis of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- from 3-fluorobenzaldehyde and isopropylamine. The protocol described provides a straightforward procedure with a simple workup and purification, making it suitable for both academic research and process development in the pharmaceutical and chemical industries. The mild conditions and high selectivity of the reducing agent contribute to the efficiency and broad applicability of this synthetic transformation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. m.youtube.com [m.youtube.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride - ProQuest [proquest.com]

- 10. 3-Fluorobenzaldehyde - Shandong Biotech [shandongbiotech.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. 3-Fluorobenzaldehyde | C7H5FO | CID 68009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. lobachemie.com [lobachemie.com]

- 17. fishersci.com [fishersci.com]

- 18. lobachemie.com [lobachemie.com]

- 19. aksci.com [aksci.com]

- 20. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 21. rsc.org [rsc.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. N-(1-Methylethyl)-benzenemethanamine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 24. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 25. chemistry.mdma.ch [chemistry.mdma.ch]

- 26. Page loading... [guidechem.com]

- 27. benchchem.com [benchchem.com]

The Strategic Utility of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- in Modern Synthesis

Introduction: In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, also known as 3-fluoro-N-isopropylbenzylamine (CAS No. 90389-87-0), emerges as a pivotal chemical intermediate embodying this principle. This fluorinated secondary amine combines the structural features of a benzylamine, a common motif in bioactive molecules, with a strategically placed fluorine atom on the aromatic ring and an isopropyl group on the nitrogen, offering a unique combination of steric and electronic properties.